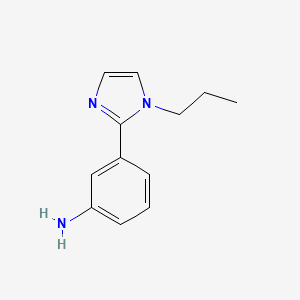3-(1-propyl-1H-imidazol-2-yl)aniline
CAS No.: 1183135-65-0
Cat. No.: VC2947182
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1183135-65-0 |
|---|---|
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 3-(1-propylimidazol-2-yl)aniline |
| Standard InChI | InChI=1S/C12H15N3/c1-2-7-15-8-6-14-12(15)10-4-3-5-11(13)9-10/h3-6,8-9H,2,7,13H2,1H3 |
| Standard InChI Key | BHTVWAQWMJILRC-UHFFFAOYSA-N |
| SMILES | CCCN1C=CN=C1C2=CC(=CC=C2)N |
| Canonical SMILES | CCCN1C=CN=C1C2=CC(=CC=C2)N |
Introduction
Chemical Identity and Structure
3-(1-propyl-1H-imidazol-2-yl)aniline is an aromatic heterocyclic compound characterized by an imidazole ring with a propyl substituent at the N1 position and an aniline group at the C2 position. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound belongs to a class of substituted imidazoles, which have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles .
The chemical structure consists of three key components: an imidazole ring, a propyl chain, and an aniline group. The imidazole ring provides a nitrogen-rich heterocyclic core, while the aniline group introduces an amino functionality that can participate in various chemical interactions. The propyl chain at the N1 position of the imidazole contributes to the compound's lipophilicity and may influence its pharmacokinetic properties .
Chemical Identifiers
The compound is uniquely identified through several standardized identifiers that facilitate its recognition across chemical databases and literature. These identifiers are crucial for unambiguous reference in scientific communications and research documentation .
| Parameter | Value |
|---|---|
| CAS Number | 1183135-65-0 |
| IUPAC Name | 3-(1-propylimidazol-2-yl)aniline |
| Molecular Formula | C₁₂H₁₅N₃ |
| Standard InChI | InChI=1S/C12H15N3/c1-2-7-15-8-6-14-12(15)10-4-3-5-11(13)9-10/h3-6,8-9H,2,7,13H2,1H3 |
| Standard InChIKey | BHTVWAQWMJILRC-UHFFFAOYSA-N |
| SMILES | CCCN1C=CN=C1C2=CC(=CC=C2)N |
| PubChem Compound ID | 60814007 |
Physical and Chemical Properties
The physical and chemical properties of 3-(1-propyl-1H-imidazol-2-yl)aniline are essential parameters that determine its behavior in various experimental conditions and potential applications. These properties provide insight into the compound's stability, reactivity, and compatibility with different chemical environments .
Physical Properties
The compound exists as a solid at standard temperature and pressure, with specific physical characteristics that influence its handling and storage requirements. The available data indicates that it should be stored at room temperature to maintain stability .
| Property | Value |
|---|---|
| Molecular Weight | 201.27 g/mol |
| Physical State | Solid |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
| Storage Conditions | Room Temperature |
Structural Characteristics
The structural characteristics of 3-(1-propyl-1H-imidazol-2-yl)aniline contribute significantly to its chemical behavior and potential biological activities. The compound features a planar imidazole ring connected to an aniline group, creating a conjugated system that influences its electronic properties .
The amino group in the meta position of the phenyl ring provides a site for potential hydrogen bonding and nucleophilic reactions. This functional group can participate in various chemical transformations, making the compound valuable as a synthetic intermediate in organic synthesis .
| Supplier | Packaging Options |
|---|---|
| Ambeed, Inc. | Not specified |
| Advanced Technology & Industrial Co., Ltd. | Not specified |
| BLD Pharmatech Ltd. | Not specified |
| Vulcanchem | Multiple options available |
| Enamine Ltd. | 100mg, 250mg, 500mg, 1g, 2.5g, 5g, 10g |
| CymitQuimica | 50mg, 500mg |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume